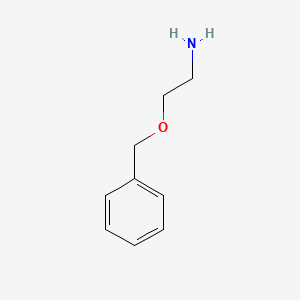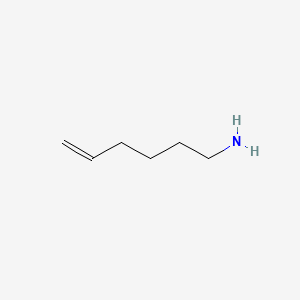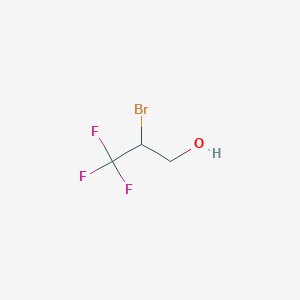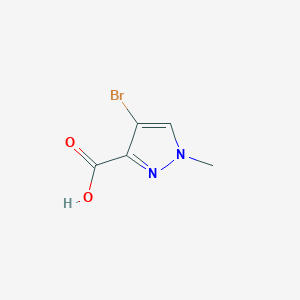
3-Acetylphenyl isocyanate
概要
説明
3-Acetylphenyl isocyanate: is an organic compound with the molecular formula C₉H₇NO₂ . It is characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with an acetyl group at the meta position. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用機序
Target of Action
3-Acetylphenyl isocyanate is a reactive isocyanate
Mode of Action
As a reactive isocyanate, it may interact with various biological molecules, potentially leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is advised to use personal protective equipment and to avoid contact with skin and eyes . These precautions suggest that the compound’s action could be influenced by environmental conditions, such as the presence of dust or inadequate ventilation.
生化学分析
Biochemical Properties
3-Acetylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and ureas. It reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages . This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The compound interacts with enzymes and proteins that contain nucleophilic functional groups, such as hydroxyl and amino groups, leading to the formation of covalent bonds. These interactions can modify the activity and function of the biomolecules involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate enzymes involved in critical metabolic pathways, leading to changes in cellular energy production and biosynthesis . Additionally, this compound can affect the expression of genes related to stress responses and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular mechanisms contribute to the compound’s ability to influence various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems. These effects are critical for determining safe and effective dosage levels for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can affect the overall metabolic flux and levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within the cell can affect its reactivity and the extent of its impact on cellular processes. Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct environments for biochemical reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions:
Phosgenation Method: One common method for synthesizing 3-Acetylphenyl isocyanate involves the reaction of 3-acetylphenylamine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate. [ \text{C₆H₄(NH₂)COCH₃} + \text{COCl₂} \rightarrow \text{C₆H₄(NHCOCl)COCH₃} \rightarrow \text{C₆H₄(NCO)COCH₃} + 2\text{HCl} ]
Non-Phosgene Methods: Alternative methods include the use of carbonyl diimidazole (CDI) or diphosgene as safer substitutes for phosgene. These methods also involve the formation of an intermediate that decomposes to yield the isocyanate.
Industrial Production Methods:
Phosgene-Based Production: The industrial production of this compound typically employs phosgene due to its efficiency and cost-effectiveness. due to the hazardous nature of phosgene, stringent safety measures are required.
Non-Phosgene Production: Efforts are being made to develop non-phosgene methods for industrial production, focusing on reducing environmental and health risks associated with phosgene.
化学反応の分析
Types of Reactions:
Nucleophilic Addition: 3-Acetylphenyl isocyanate readily undergoes nucleophilic addition reactions with alcohols, amines, and water. These reactions result in the formation of urethanes, ureas, and carbamic acids, respectively. [ \text{R-OH} + \text{C₆H₄(NCO)COCH₃} \rightarrow \text{R-O-C(O)NH-C₆H₄-COCH₃} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-acetylphenylamine and carbon dioxide. [ \text{C₆H₄(NCO)COCH₃} + \text{H₂O} \rightarrow \text{C₆H₄(NH₂)COCH₃} + \text{CO₂} ]
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Water: Hydrolysis reactions can occur under ambient conditions, but the rate can be increased by heating or using acidic or basic catalysts.
Major Products:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Carbamic Acids: Formed from reactions with water.
科学的研究の応用
Chemistry:
Synthesis of Polyurethanes: 3-Acetylphenyl isocyanate is used as a building block in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Biology and Medicine:
Bioconjugation: The isocyanate group can react with biomolecules containing nucleophilic groups (e.g., amines), making it useful in bioconjugation techniques for labeling and modifying proteins and other biomolecules.
Industry:
Adhesives and Sealants: Used in the production of adhesives and sealants due to its reactivity with various substrates.
Coatings: Employed in the formulation of high-performance coatings.
類似化合物との比較
Phenyl Isocyanate: Similar in structure but lacks the acetyl group. It is less reactive towards nucleophiles compared to 3-Acetylphenyl isocyanate.
4-Acetylphenyl Isocyanate: Similar structure with the acetyl group at the para position. It exhibits different reactivity and physical properties due to the positional difference of the acetyl group.
Uniqueness:
Reactivity: The presence of the acetyl group at the meta position in this compound enhances its reactivity towards nucleophiles compared to phenyl isocyanate.
Applications: The unique reactivity profile of this compound makes it particularly useful in specific applications such as bioconjugation and the synthesis of specialized polyurethanes.
特性
IUPAC Name |
1-(3-isocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASTZOAHAWBRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945815 | |
| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-64-9 | |
| Record name | 23138-64-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















